molecular formula C27H24N6O9 B581666 3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide CAS No. 1242567-11-8

3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide

Cat. No.: B581666
CAS No.: 1242567-11-8
M. Wt: 576.522
InChI Key: OBGFTRGDBBTTFV-CRWQEDCWSA-N
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Description

3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including diazenyl and hydroxy groups, which contribute to its reactivity and versatility.

Mechanism of Action

Target of Action

Balsalazide impurity 1, also known as Balsalazide disodium impurity 1, is a derivative of Balsalazide . The primary target of Balsalazide and its derivatives is the large intestine, where it exerts its anti-inflammatory effects .

Mode of Action

Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal tract rather than systemically .

Biochemical Pathways

The aminosalicylate Balsalazide is metabolized by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . Potential anti-inflammatory effects of mesalazine include modification of the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly alteration of the microflora in the colon . In addition, mesalazine has been reported to inhibit the release and synthesis of proinflammatory mediators .

Result of Action

The result of Balsalazide’s action is the reduction of inflammation in the colon, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide can effectively mitigate the symptoms of these conditions .

Action Environment

The action of Balsalazide and its impurities is influenced by the environment within the gastrointestinal tract. The presence of bacterial azo reductases in the colon is crucial for the activation of the prodrug . Additionally, the stability of Balsalazide and its impurities can be affected by various factors, including pH and the presence of other substances in the gastrointestinal tract .

Preparation Methods

The synthesis of benzoic acid, 3,5-bis((1E)-2-(4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxy- involves several steps, typically starting with the preparation of the benzoic acid coreThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability

Comparison with Similar Compounds

Similar compounds include other diazenyl-substituted benzoic acids and hydroxybenzoic acids. Compared to these compounds, benzoic acid, 3,5-bis((1E)-2-(4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxy- is unique due to its specific substitution pattern and the presence of both diazenyl and hydroxy groups.

Properties

IUPAC Name

3,5-bis[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9/c34-22(35)9-11-28-25(39)15-1-5-17(6-2-15)30-32-19-13-20(27(41)42)24(38)21(14-19)33-31-18-7-3-16(4-8-18)26(40)29-12-10-23(36)37/h1-8,13-14,38H,9-12H2,(H,28,39)(H,29,40)(H,34,35)(H,36,37)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSSNPLAKYAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C(=C2)N=NC3=CC=C(C=C3)C(=O)NCCC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123295
Record name 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242567-11-8
Record name 3,5-Di-(4-(2-carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DI-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)SALICYLIC ACID, (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C0196MV2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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